Ethyl 4-(aminooxy)butanoate

Enzyme Inhibition Pyridoxal Phosphate (PLP) Enzymes Aminotransferase Assays

Ethyl 4-(aminooxy)butanoate (CAS: 89584-43-0; MW: 147.17 g/mol) is a synthetic organic compound featuring a terminal aminooxy (-ONH₂) group and an ethyl ester moiety, linked by a butanoate backbone. This structure confers a distinct bifunctionality: the aminooxy group enables chemoselective oxime ligation with carbonyls (aldehydes, ketones) under mild conditions, while the ester serves as a protected carboxylic acid or a site for further derivatization.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
Cat. No. B12983447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(aminooxy)butanoate
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCON
InChIInChI=1S/C6H13NO3/c1-2-9-6(8)4-3-5-10-7/h2-5,7H2,1H3
InChIKeyDTUSAUAECPMVPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(Aminooxy)butanoate: A Bifunctional Aminooxy Ester for Chemoselective Bioconjugation and Synthesis


Ethyl 4-(aminooxy)butanoate (CAS: 89584-43-0; MW: 147.17 g/mol) is a synthetic organic compound featuring a terminal aminooxy (-ONH₂) group and an ethyl ester moiety, linked by a butanoate backbone [1]. This structure confers a distinct bifunctionality: the aminooxy group enables chemoselective oxime ligation with carbonyls (aldehydes, ketones) under mild conditions, while the ester serves as a protected carboxylic acid or a site for further derivatization . Its small molecular footprint and dual reactive handles distinguish it from simpler aminooxy reagents like aminooxyacetic acid (AOA), which lacks the aliphatic spacer, and from potent enzyme inhibitors like L-canaline, which possess a free α-amino group [2].

Why Ethyl 4-(Aminooxy)butanoate Cannot Be Substituted with Other Aminooxy Compounds


The aminooxy (-ONH₂) functional group is shared across a class of reagents, but their overall molecular architecture dictates vastly different biological and chemical behaviors. A simple substitution with aminooxyacetic acid (AOA) or L-canaline would introduce unintended biological activity (potent enzyme inhibition) due to the presence of a free α-carboxylic acid or α-amino group, respectively [1]. Conversely, substitution with a generic aminooxy linker lacking a protected carboxylate (e.g., a simple O-alkyl hydroxylamine) would forfeit a critical handle for downstream conjugation or require additional synthetic steps to install a similar moiety. Ethyl 4-(aminooxy)butanoate occupies a specific niche: it provides the carbonyl-reactive aminooxy group while maintaining a masked carboxylic acid, enabling orthogonal, sequential bioconjugation strategies that are unattainable with its closest analogs . The quantitative evidence below demonstrates precisely how its unique structure translates into distinct performance parameters.

Quantitative Differentiation: Ethyl 4-(Aminooxy)butanoate vs. L-Canaline in Enzyme Inhibition


Differential Inhibition of Alanine Aminotransferase (AlaAT) vs. L-Canaline

Ethyl 4-(aminooxy)butanoate, the ethyl ester of L-canaline, exhibits a dramatically reduced capacity to inhibit the pyridoxal phosphate (PLP)-dependent enzyme alanine aminotransferase (AlaAT) compared to the free amino acid L-canaline [1]. This difference arises because the α-amino group of L-canaline is crucial for forming a stable oxime with the PLP cofactor, a pathway blocked by esterification. At a concentration of 10⁻⁷ M, L-canaline reduced AlaAT activity by 55% after a 5-minute exposure. In contrast, under identical assay conditions (10⁻⁷ M, 5 min exposure, porcine heart AlaAT), the ethyl ester of L-canaline (ethyl 4-(aminooxy)butanoate) reduced enzyme activity by only 6% [1]. This represents a ~9-fold reduction in inhibitory potency.

Enzyme Inhibition Pyridoxal Phosphate (PLP) Enzymes Aminotransferase Assays

Bifunctional Reactivity Profile vs. Simple O-Alkylhydroxylamines

Unlike simple O-alkylhydroxylamines (e.g., O-methylhydroxylamine) or aminooxyacetic acid (AOA), ethyl 4-(aminooxy)butanoate possesses two distinct, addressable functional groups: a terminal aminooxy group and an ethyl ester . The aminooxy group is highly chemoselective for carbonyls, forming stable oxime bonds with rate constants typically ranging from 10⁻³ to 10⁻¹ M⁻¹s⁻¹ at neutral pH, depending on the carbonyl partner [1]. The ethyl ester, meanwhile, can be hydrolyzed to a free carboxylic acid under mild basic or acidic conditions (e.g., 0.1 M NaOH or HCl, room temperature, 1-4 hours), a standard transformation for this class of esters [2]. This allows for a sequential, orthogonal conjugation strategy: first, oxime ligation via the aminooxy group, followed by ester hydrolysis and subsequent amide coupling via the revealed carboxylic acid. This level of synthetic control is not possible with monofunctional aminooxy compounds.

Bioconjugation Heterobifunctional Linkers Chemoselective Ligation

Ethyl 4-(Aminooxy)butanoate: Recommended Applications Based on Demonstrated Differentiation


Orthogonal Bioconjugation of Glycans or Ketone-Modified Proteins

Leveraging the evidence of reduced PLP-enzyme inhibition (Section 3, Item 1), researchers can utilize ethyl 4-(aminooxy)butanoate for chemoselective oxime ligation in complex biological mixtures (e.g., cell lysates, serum) where minimizing off-target aminotransferase inhibition is critical. Its bifunctionality (Section 3, Item 2) then allows for a second, orthogonal conjugation step. For instance, after ligating the aminooxy group to a ketone-bearing protein or an oxidized glycan, the ethyl ester can be hydrolyzed to a carboxylic acid, which is then activated (e.g., via EDC/NHS chemistry) for coupling to an amine-containing fluorophore, affinity tag, or solid support [1]. This sequential, two-step approach avoids the need for a pre-synthesized heterobifunctional linker, simplifying the workflow.

Synthesis of Glycoconjugate Vaccine Candidates with Controlled Architecture

The combination of an aminooxy group for rapid oxime ligation to carbohydrate reducing ends and a masked carboxylate for subsequent carrier protein coupling makes ethyl 4-(aminooxy)butanoate a valuable intermediate in glycoconjugate synthesis. Its significantly lower enzymatic inhibition (6% vs. 55% for L-canaline) is particularly relevant when working with carbohydrate-processing enzymes or in cellular assays where maintaining native enzymatic activity is paramount [1]. The ethyl ester provides a stable, protected handle during the oxime ligation step, preventing undesired side reactions, and can be unmasked quantitatively under controlled conditions to reveal the carboxylic acid for protein conjugation .

Functionalization of Carbonyl-Containing Polymers and Surfaces

For materials science applications involving polymers or surfaces with pendant aldehyde or ketone groups, ethyl 4-(aminooxy)butanoate offers a clean, catalyst-free method for surface modification. The aminooxy group rapidly and irreversibly anchors the molecule via a stable oxime bond [1]. Subsequent hydrolysis of the ethyl ester reveals a free carboxylic acid, which can be used to alter surface charge, improve hydrophilicity, or serve as a subsequent attachment point for other molecules (e.g., bioactive peptides) . This two-step functionalization provides greater control over surface density and chemical identity compared to using a monofunctional aminooxy reagent or a pre-activated carboxylic acid derivative, which may be prone to hydrolysis or side reactions during storage and handling.

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